Enhanced Acidity (pKa) Compared to Non-Fluorinated and Mono-Fluorinated Analogs
The predicted pKa of 2,2-Difluoro-2-phenylethanol is 13.58 ± 0.10, which is substantially more acidic than non-fluorinated 2-phenylethanol (pKa ~15.5) and mono-fluorinated 2-fluoro-2-phenylethanol (pKa ~14.5) . This increased acidity, driven by the strong electron-withdrawing inductive effect of the gem-difluoro group, enhances the alcohol's ability to form hydrogen bonds and act as a hydrogen-bond donor, which is a critical parameter in molecular recognition and drug-receptor interactions [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 13.58 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-phenylethanol (pKa ~15.5); 2-fluoro-2-phenylethanol (pKa ~14.5) |
| Quantified Difference | ΔpKa ≈ -1.9 vs. 2-phenylethanol; ΔpKa ≈ -0.9 vs. 2-fluoro-2-phenylethanol |
| Conditions | Predicted pKa at 25 °C. Comparators are structural analogs with varying fluorine substitution at the same position. |
Why This Matters
This quantifiable difference in pKa directly impacts hydrogen-bonding capacity, a key factor in selecting building blocks for optimizing binding affinity and solubility in drug candidates.
- [1] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. View Source
